

# TAS-120 (Futibatinib): A Comprehensive Technical Guide to its FGFR1-4 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

TAS-120, also known as futibatinib, is a potent, orally bioavailable, and irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a key driver in various malignancies. [1] Futibatinib covalently targets a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of downstream signaling pathways.[1] This technical guide provides an in-depth overview of the FGFR1-4 selectivity profile of TAS-120, complete with quantitative data, detailed experimental protocols, and visual diagrams of key cellular and experimental processes.

### **Data Presentation**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the biochemical potency and cellular activity of TAS-120 against the FGFR family and its broader kinome profile.

# Table 1: Biochemical Potency of TAS-120 Against FGFR Isoforms



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 1.8 - 3.9 |
| FGFR2         | 1.3 - 1.4 |
| FGFR3         | 1.6       |
| FGFR4         | 3.7 - 8.3 |

IC50 values represent the concentration of TAS-120 required to inhibit 50% of the kinase activity in biochemical assays. Data compiled from multiple sources.[2][3][4]

Table 2: Cellular Potency of TAS-120 in FGFR-Aberrant

**Cancer Cell Lines** 

| Cell Line | Cancer Type      | FGFR Alteration     | IC50 (nM) |
|-----------|------------------|---------------------|-----------|
| SNU-16    | Gastric Cancer   | FGFR2 Amplification | 1.3       |
| KATO III  | Gastric Cancer   | FGFR2 Amplification | 2.5       |
| MFM-223   | Breast Cancer    | FGFR2 Amplification | 3.1       |
| RT112/84  | Bladder Cancer   | FGFR3 Fusion        | 5.6       |
| OPM-2     | Multiple Myeloma | FGFR3 Translocation | 4.2       |
| KMS-11    | Multiple Myeloma | FGFR3 Translocation | 2.9       |

IC50 values from cell viability assays after treatment with TAS-120.[2]

# **Table 3: Kinome Selectivity Profile of TAS-120**

A kinome scan of 387 wild-type kinases was performed to assess the selectivity of futibatinib. At a concentration of 100 nM, the following inhibition was observed:



| Kinase Target | Ligand-Binding Inhibition (%) |
|---------------|-------------------------------|
| FGFR1         | 99.1                          |
| FGFR2         | 97.0                          |
| FGFR3         | 97.8                          |
| FGFR4         | 94.8                          |

Of the 387 kinases tested, only Mitogen-activated protein kinase 12 (MAPK12) and the insulin receptor (INSR) showed greater than 50% inhibition at 100 nM futibatinib (69% and 55%, respectively).[4] However, subsequent cell-free enzyme assays showed limited inhibition of these kinases by futibatinib, confirming its high selectivity for the FGFR family.[4]

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of TAS-120.

## **Biochemical Kinase Inhibition Assay**

This assay quantifies the direct inhibitory activity of TAS-120 against purified FGFR kinase domains.

#### Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- TAS-120 (Futibatinib)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system



384-well plates

#### Procedure:

- Prepare serial dilutions of TAS-120 in kinase buffer.
- Add the diluted TAS-120 or vehicle control (DMSO) to the wells of a 384-well plate.
- Add the FGFR kinase and substrate peptide solution to each well.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
  detection reagent according to the manufacturer's protocol.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity.
   Calculate the percentage of inhibition for each TAS-120 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

# Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of TAS-120 on the viability of cancer cell lines with known EGFR alterations.

#### Materials:

- FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TAS-120 (Futibatinib)
- Opaque-walled 96-well plates



- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

#### Procedure:

- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-10,000 cells per well in 100 μL of complete medium and allow them to attach overnight.[2]
- Compound Treatment: Prepare serial dilutions of TAS-120 in culture medium. Add the diluted compound to the appropriate wells. Include vehicle-treated wells as a control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]
- Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Record the luminescence using a luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is
  indicative of the number of viable cells. Calculate the percentage of cell viability for each
  TAS-120 concentration relative to the vehicle control. Determine the IC50 value by plotting
  the percentage of viability against the logarithm of the compound concentration and fitting
  the data to a dose-response curve.

# Western Blot Analysis for FGFR Signaling Inhibition

This protocol assesses the effect of TAS-120 on the phosphorylation of FGFR and its downstream signaling proteins, such as ERK and AKT.

#### Materials:

FGFR-dependent cancer cell lines



- Complete cell culture medium
- TAS-120 (Futibatinib)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of TAS-120 for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[2]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- SDS-PAGE and Transfer: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection: Incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: To detect total protein levels and loading controls, the membrane
  can be stripped of the phospho-specific antibodies and re-probed with antibodies against the
  total forms of the proteins and a loading control.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

# Mandatory Visualizations FGFR Signaling Pathway and Inhibition by TAS-120









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The physical basis of FGFR3 response to fgf1 and fgf2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TAS-120 (Futibatinib): A Comprehensive Technical Guide to its FGFR1-4 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073708#tas-120-fgfr1-4-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com